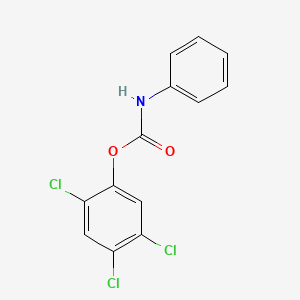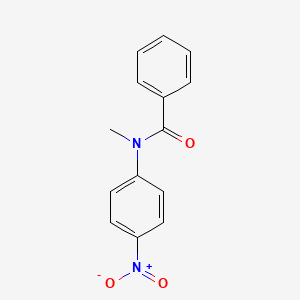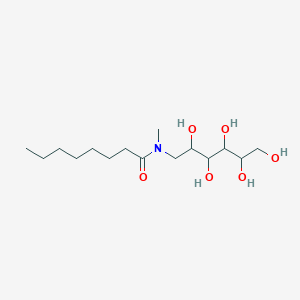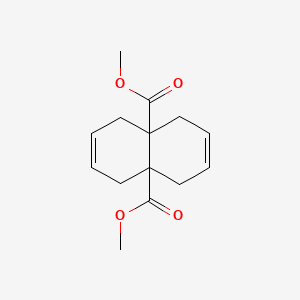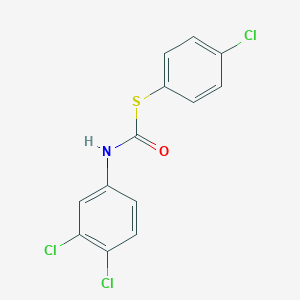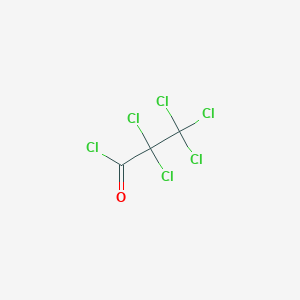
2,2,3,3,3-pentachloropropanoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-Pentachloropropanoyl Chloride is a chlorinated organic compound with the molecular formula C3HCl5O. It is known for its high reactivity due to the presence of multiple chlorine atoms and a reactive acyl chloride group. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3,3-Pentachloropropanoyl Chloride can be synthesized through the chlorination of propanoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete chlorination of the propanoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where propanoyl chloride is continuously fed and reacted with chlorine gas. The process is monitored to maintain optimal reaction conditions, and the product is purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentachloropropanoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3,3,3-pentachloropropanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxyl groups, amines, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Iron(III) chloride is often used as a catalyst in the chlorination process.
Solvents: Organic solvents such as dichloromethane or chloroform are used to dissolve the reactants and facilitate the reactions.
Major Products
2,2,3,3,3-Pentachloropropanoic Acid: Formed through hydrolysis.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
2,2,3,3,3-Pentachloropropanoyl Chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the pentachloropropanoyl group into molecules.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentachloropropanoyl Chloride involves its high reactivity due to the presence of multiple chlorine atoms and the acyl chloride group. The compound can readily react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentachloropropanoic Acid: A hydrolysis product of 2,2,3,3,3-Pentachloropropanoyl Chloride.
2,2,3,3,3-Pentachloro-1-Propanol: Another chlorinated derivative with similar reactivity.
3-Chloropropionyl Chloride: A related compound with fewer chlorine atoms and different reactivity.
Uniqueness
This compound is unique due to its high chlorine content and the presence of an acyl chloride group, making it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions and form a wide range of products distinguishes it from other similar compounds.
Properties
CAS No. |
812-25-9 |
|---|---|
Molecular Formula |
C3Cl6O |
Molecular Weight |
264.7 g/mol |
IUPAC Name |
2,2,3,3,3-pentachloropropanoyl chloride |
InChI |
InChI=1S/C3Cl6O/c4-1(10)2(5,6)3(7,8)9 |
InChI Key |
BCCCFAMZWBDOKK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(Cl)(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


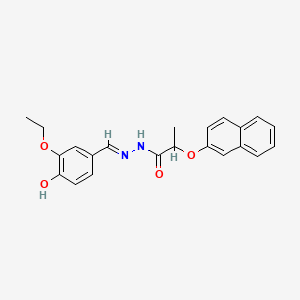
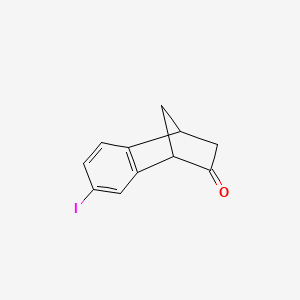
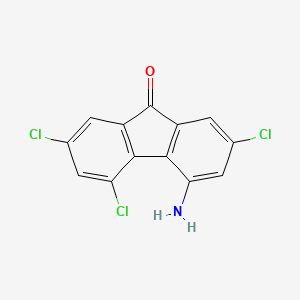
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)
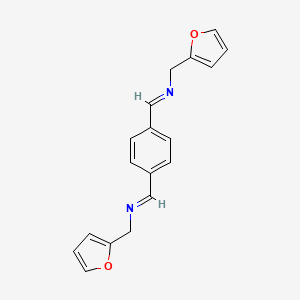
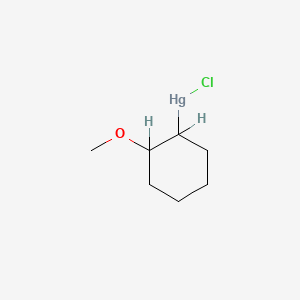
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)

